(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLUQUCUBIXLN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The cyclopentane core is commonly constructed via Diels-Alder reactions. For example:
Reactants :
-
Diene: 1,3-Butadiene or substituted diene.
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Dienophile: Maleic anhydride or acrylate derivatives.
Conditions :
Outcome :
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Yields bicyclic adducts, which are hydrolyzed to cis-cyclopentane dicarboxylic acids.
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Stereoselectivity is enhanced using chiral auxiliaries or asymmetric catalysis.
Introduction of the Carboxylic Acid Group
Oxidation of Primary Alcohols
A primary alcohol at position 1 is oxidized to the carboxylic acid using:
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Jones reagent (CrO₃/H₂SO₄) for faster oxidation (85–90% yield but harsher conditions).
Example Protocol :
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Cyclopentanol derivative (10 mmol) in acetone (50 mL).
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Add KMnO₄ (30 mmol) gradually at 0°C.
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Stir for 12 h at room temperature.
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Filter and acidify to isolate the carboxylic acid.
Attachment of the 2-Bromophenyl-2-Oxoethyl Side Chain
Friedel-Crafts Acylation
The ketone side chain is introduced via Friedel-Crafts reaction:
Reactants :
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Cyclopentane carboxylic acid chloride.
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2-Bromophenylacetyl chloride.
Conditions :
Challenges :
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Competing ortho/para acylation on the bromophenyl ring.
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Steric hindrance from the cyclopentane ring.
Optimization :
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Use bulky solvents (e.g., 1,2-dichlorobenzene) to improve regioselectivity.
Stereochemical Control
Chiral Resolution
Racemic mixtures are resolved using:
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Chiral column chromatography (e.g., Chiralpak IA).
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Diastereomeric salt formation with (R)- or (S)-α-methylbenzylamine.
Example :
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Dissolve racemic product (2 g) in ethanol.
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Add (R)-α-methylbenzylamine (1.2 equiv).
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Crystallize to isolate the (1S,3R)-enantiomer.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diels-Alder + Oxidation | 1,3-Butadiene | Cyclization | 65 | 92 |
| Friedel-Crafts | Cyclopentane carbonyl chloride | Acylation | 55 | 88 |
| Asymmetric Catalysis | Chiral dienophile | Stereoselective synthesis | 75 | 98 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
Key Findings :
Functional Group Variations
Key Findings :
Stereochemical and Conformational Differences
Key Findings :
- Cis vs. Trans Configuration : The cis configuration in the target compound may improve binding to chiral receptors compared to trans isomers .
- Fluorine Substitution : Fluorinated analogs () show higher metabolic stability due to C-F bond resistance to oxidation.
Research Implications and Data Gaps
Q & A
Q. What are the established synthetic routes for (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step organic reactions, including:
- Aldol condensation : Coupling a bromophenyl ketone with a cyclopentane-carboxylic acid derivative under basic conditions (e.g., NaOH/EtOH) to form the oxoethyl linkage .
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to achieve the (1S,3R) configuration .
- Carboxylic acid protection : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during ketone functionalization .
Critical parameters include temperature (0–25°C for sensitive intermediates) and solvent polarity (THF or DCM for optimal yield). Post-synthesis, deprotection and purification via recrystallization or column chromatography are essential .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR validate the cyclopentane ring conformation, bromophenyl substituent position (ortho vs. para), and stereochemistry. Key signals include δ ~2.5–3.5 ppm (cyclopentane protons) and δ ~7.3–7.8 ppm (bromophenyl aromatic protons) .
- Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (C₁₄H₁₅BrO₃) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Q. What preliminary biological screening assays are recommended to explore its therapeutic potential?
- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or kinases using fluorogenic substrates to identify anti-inflammatory or anticancer activity .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can conflicting data on solubility and bioactivity be resolved when comparing bromophenyl analogs with other halogenated derivatives?
- Solubility analysis : Perform comparative studies using shake-flask methods in buffers (pH 7.4) and DMSO. The ortho-bromophenyl group may reduce solubility due to steric hindrance versus para-fluoro analogs .
- Structure-activity relationship (SAR) : Systematically replace bromine with Cl, I, or CF₃ and assay bioactivity. For example, iodine may enhance halogen bonding but reduce metabolic stability .
- Molecular dynamics simulations : Model hydrophobic interactions of the bromophenyl group with binding pockets to explain potency variations .
Q. What strategies optimize the compound’s metabolic stability without compromising target binding?
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .
- Isotere replacement : Substitute the cyclopentane ring with a cyclohexane or spiro system to resist oxidative metabolism .
- Deuterium incorporation : Replace hydrogen atoms at metabolic hotspots (e.g., α to carbonyl) to slow CYP450-mediated degradation .
Q. How can researchers address discrepancies in reported enzymatic inhibition mechanisms?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with inhibitor concentration, competitive binding is likely .
- X-ray crystallography : Resolve co-crystal structures of the compound bound to the enzyme (e.g., COX-2) to visualize active-site interactions .
- Mutagenesis studies : Modify key residues (e.g., Arg120 in COX-2) and measure inhibition changes to identify critical binding regions .
Q. What advanced techniques validate the compound’s stereochemical integrity during scale-up synthesis?
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
- X-ray diffraction : Single-crystal analysis provides unambiguous stereochemical assignment, especially for novel derivatives .
- Kinetic resolution : Use lipases or esterases to separate undesired enantiomers during intermediate steps .
Comparative and Methodological Questions
Q. How does the ortho-bromophenyl substituent influence reactivity compared to meta- or para-substituted analogs?
- Electronic effects : The ortho-bromo group induces steric strain, reducing nucleophilic substitution rates versus para-fluoro analogs. However, it enhances π-π stacking in aromatic binding pockets .
- Suzuki coupling compatibility : Ortho-substitution may hinder cross-coupling reactions due to steric bulk, requiring optimized catalysts (e.g., PdCl₂(dppf)) .
- Photostability : Bromine’s heavy atom effect increases susceptibility to UV degradation compared to chlorine .
Q. What computational methods are most effective for predicting off-target interactions?
- Docking simulations : Use AutoDock Vina with homology models of off-target proteins (e.g., hERG channel) to assess cardiac toxicity risks .
- Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between targets and off-targets to prioritize selectivity .
Q. How can researchers reconcile contradictory data on anti-inflammatory vs. pro-apoptotic effects?
- Dose-response studies : Perform assays across concentrations (nM–µM) to identify biphasic effects .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB vs. p53) activated at different doses .
- In vivo models : Compare efficacy in acute inflammation (e.g., carrageenan-induced edema) versus tumor xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
